Cas no 88192-20-5 (4-Azidobutylamine)

4-Azidobutylamine structure
4-Azidobutylamine structure
商品名:4-Azidobutylamine
CAS番号:88192-20-5
MF:C4H10N4
メガワット:114.14899969101
CID:1075869
PubChem ID:150111

4-Azidobutylamine 化学的及び物理的性質

名前と識別子

    • 4-Azidobutan-1-amine
    • 4-Azidobutylamine
    • 1-BUTAMINE 4-AZIDE
    • 1-Azido-4-aminobutane
    • 4-Azido-1-butanamine
    • 4-Azido-1-butanamine (ACI)
    • インチ: 1S/C4H10N4/c5-3-1-2-4-7-8-6/h1-5H2
    • InChIKey: LFMZGBHJJNIRKH-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=NCCCCN

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 8
  • 回転可能化学結合数: 4

4-Azidobutylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-142415-0.1g
4-azidobutan-1-amine
88192-20-5 95%
0.1g
$69.0 2023-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBHT8041-500MG
4-azidobutan-1-amine
88192-20-5 95%
500MG
¥ 3,234.00 2023-04-13
Enamine
EN300-142415-2.5g
4-azidobutan-1-amine
88192-20-5 95%
2.5g
$341.0 2023-06-06
Enamine
EN300-142415-5.0g
4-azidobutan-1-amine
88192-20-5 95%
5g
$576.0 2023-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ST-A1951-5g
4-Azidobutan-1-amine - A1951
88192-20-5 >95%
5g
11400.0CNY 2021-08-04
Bestfluorodrug
YFL00258-1.0g
4-azidobutan-1-amine
88192-20-5 97%
1.0g
¥2700 2023-01-04
Enamine
EN300-142415-0.05g
4-azidobutan-1-amine
88192-20-5 95%
0.05g
$47.0 2023-06-06
Enamine
EN300-142415-1.0g
4-azidobutan-1-amine
88192-20-5 95%
1g
$201.0 2023-06-06
Bestfluorodrug
YFL00258-10g
4-azidobutan-1-amine
88192-20-5 97%
10g
¥13500 2023-09-19
Enamine
EN300-142415-50mg
4-azidobutan-1-amine
88192-20-5 95.0%
50mg
$38.0 2023-09-30

4-Azidobutylamine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, rt
リファレンス
Preparation of novel side-chain pseudopolyrotaxanes consisting of cucurbituril[6] and polyamine salts
Hou, Zhao Sheng; et al, Chinese Chemical Letters, 2005, 16(8), 1031-1034

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium iodide ,  Sodium azide Solvents: Dimethylformamide
1.2 Reagents: Triphenylphosphine Solvents: Hexane
リファレンス
A Highly Sensitive Ratiometric Fluorescent Probe for the Detection of Cytoplasmic and Nuclear Hydrogen Peroxide
Wen, Ying; et al, Analytical Chemistry (Washington, 2014, 86(19), 9970-9976

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 85 °C
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, rt
リファレンス
Modular synthesis, spectroscopic characterization and in situ functionalization using "click" chemistry of azide terminated amide containing self-assembled monolayers
Bandyopadhyay, Sabyasachi; et al, RSC Advances, 2013, 3(38), 17174-17187

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 65 - 68 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
Azido-Desferrioxamine Siderophores as Functional Click-Chemistry Probes Generated in Culture upon Adding a Diazo-Transfer Reagent
Gotsbacher, Michael P. ; et al, ChemBioChem, 2020, 21(10), 1433-1445

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, rt
リファレンス
Modular synthesis, spectroscopic characterization and in situ functionalization using "click" chemistry of azide terminated amide containing self-assembled monolayers
Bandyopadhyay, Sabyasachi; et al, RSC Advances, 2013, 3(38), 17174-17187

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  20 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ;  0 °C; 20 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
リファレンス
Highly sensitive and selective surface molecularly imprinted polymer electrochemical sensor prepared by Au and MXene modified glassy carbon electrode for efficient detection of tetrabromobisphenol A in water
Shao, Yanming; et al, Advanced Composites and Hybrid Materials, 2022, 5(4), 3104-3116

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Comparative Studies of Three Pairs of α- and γ-Conjugated Folic Acid Derivatives Labeled with Fluorine-18
Boss, Silvan D.; et al, Bioconjugate Chemistry, 2016, 27(1), 74-86

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  1 h, 0 °C; 0 °C → rt; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, rt
リファレンス
Synthesis and Aggregation Behavior of Copolymer of Acrylamide with Pseudorotaxane Monomer by Threading Cucurbit[6]uril onto N'-(4-vinylbenzyl)-1,4-diaminobutane Dihydrochloride
Ma, Qiang; et al, Journal of Dispersion Science and Technology, 2012, 33(5), 639-646

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  14 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Water ;  rt; 4 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10 - 12, rt
リファレンス
Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors
Vlkova, Kristyna; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 60,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified, rt
リファレンス
Synthesis of modified fluorescein for click reactions
Selin, R. ; et al, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 2020, 86(3), 3-8

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Water ;  75 °C
リファレンス
Multivalency for Modularity: A Versatile Adhesive with Cooperatively Activated Fast Dismantlability
Cheng, Zehong; et al, ACS Applied Polymer Materials, 2022, 4(10), 6812-6816

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  1H-Imidazole-1-sulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ;  16 h, 23 °C
リファレンス
Derivatization of agelastatin A leading to bioactive analogs and a trifunctional probe
Jouanneau, Morgan ; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(8), 2092-2097

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ;  3 h, 100 °C
1.2 Reagents: Sodium azide Solvents: Water ;  overnight, 80 °C
リファレンス
A fullerene helical peptide: Synthesis, characterization and formation of self-assembled monolayers on gold surfaces
Nasrallah, Houssein; et al, New Journal of Chemistry, 2018, 42(24), 19423-19432

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 65 °C
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  1.5 h, 0 °C
リファレンス
Uptake, Distribution and Diffusivity of Reactive Fluorophores in Cells: Implications toward Target Identification
Cunningham, Christopher W.; et al, Molecular Pharmaceutics, 2010, 7(4), 1301-1310

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic anhydride ,  Sodium azide Solvents: Dichloromethane ,  Water ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Potassium carbonate ,  Trifluoromethanesulfonyl azide Catalysts: Copper sulfate Solvents: Methanol ,  Water ;  20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
リファレンス
Comparative Studies of Three Pairs of α- and γ-Conjugated Folic Acid Derivatives Labeled with Fluorine-18
Boss, Silvan D.; et al, Bioconjugate Chemistry, 2016, 27(1), 74-86

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
リファレンス
Azido-Desferrioxamine Siderophores as Functional Click-Chemistry Probes Generated in Culture upon Adding a Diazo-Transfer Reagent
Gotsbacher, Michael P. ; et al, ChemBioChem, 2020, 21(10), 1433-1445

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  24 h, 80 °C
2.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  24 h, 0 °C → rt
リファレンス
Triazol-substituted titanocenes by strain-driven 1,3-dipolar cycloadditions
Gansaeuer, Andreas; et al, Beilstein Journal of Organic Chemistry, 2014, 10, 1630-1637

ごうせいかいろ 19

はんのうじょうけん
1.1 -
2.1 Solvents: Tetrahydrofuran
リファレンス
Curtius rearrangement of ω-azido acid chlorides: access to the corresponding ω-azido substituted amines and carbamates, useful building blocks for polyamine syntheses
Khoukhi, Mostafa; et al, Synthesis, 1996, (4), 483-7

4-Azidobutylamine Raw materials

4-Azidobutylamine Preparation Products

4-Azidobutylamine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:88192-20-5)4-Azidobutylamine
A1040302
清らかである:99%
はかる:5.0g
価格 ($):691.0